7,8-Didehydrocholesterol Acetate 7,8-Didehydrocholesterol Acetate
Brand Name: Vulcanchem
CAS No.: 1059-86-5
VCID: VC0109800
InChI: InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C29H46O2
Molecular Weight: 426.7 g/mol

7,8-Didehydrocholesterol Acetate

CAS No.: 1059-86-5

Reference Standards

VCID: VC0109800

Molecular Formula: C29H46O2

Molecular Weight: 426.7 g/mol

7,8-Didehydrocholesterol Acetate - 1059-86-5

CAS No. 1059-86-5
Product Name 7,8-Didehydrocholesterol Acetate
Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
IUPAC Name [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3
Standard InChIKey ACGNVBRAISEVDK-RPIQFHTISA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Synonyms 3β-Acetoxycholesta-5,7-diene; 7,8-Didehydrocholesteryl acetate; 7-Dehydrocholesterol acetate; 7-Dehydrocholesteryl acetate; Cholesta-5,7-dien-3β-yl acetate; NSC 226869
PubChem Compound 313253
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator